molecular formula C11H11Cl3O2 B8420418 2-(2,4,5-Trichlorophenoxy) tetrahydropyran

2-(2,4,5-Trichlorophenoxy) tetrahydropyran

Cat. No. B8420418
M. Wt: 281.6 g/mol
InChI Key: SGFGNVUSJGALDH-UHFFFAOYSA-N
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Patent
US04203998

Procedure details

2,4,5-trichlorophenol (9.85 g., 0.05 moles) and dihydropyran (9.1 ml., 0.10 moles) are mixed in 100 ml. of benzene as a solvent. Upon addition of 1.0 g. of naphthalene sulfonic acid, as catalyst, the reaction is exothermic and the solution turns a light purple color. The reaction mixture is cooled to room temperature and allowed to stand for about one-half hour. The reaction mixture is washed with dilute sodium carbonate solution and the color turns to a light orange. The solution is dried over magnesium sulfate and then the solvent is evaporated in vacuo to yield 14.5 g. of an orange oil, nD30 =1.5408.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[OH:10].[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1>C1C=CC=CC=1.C1(S(O)(=O)=O)C2C(=CC=CC=2)C=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[O:10][CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][O:11]1

Inputs

Step One
Name
Quantity
9.85 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)O
Name
Quantity
9.1 mL
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon addition of 1.0 g
WAIT
Type
WAIT
Details
to stand for about one-half hour
WASH
Type
WASH
Details
The reaction mixture is washed with dilute sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 14.5 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(OC2OCCCC2)C=C(C(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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